molecular formula C13H8F3NO2 B13466669 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B13466669
M. Wt: 267.20 g/mol
InChI Key: BFAXSKDNQKXKLF-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoic acid moiety

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-pyridin-3-yl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-8(3-4-10(11)12(18)19)9-2-1-5-17-7-9/h1-7H,(H,18,19)

InChI Key

BFAXSKDNQKXKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification under acidic conditions, forming methyl or other alkyl esters. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction ConditionsYieldProductSource
Methanol, H₂SO₄, reflux (6–24 h)84–96%Methyl ester
Acetone, K₂CO₃, methyl iodide95%Methyl ester (via transesterification)

Key Findings :

  • Esterification proceeds efficiently with catalytic sulfuric acid in methanol, achieving >90% yields .

  • Transesterification with methyl iodide in acetone requires base activation (K₂CO₃) .

Hydrolysis of Derivatives

The acid can be regenerated from its ester or acyl chloride precursors via hydrolysis.

Starting MaterialConditionsYieldSource
Methyl esterLiOH, H₂O/THF, 25°C, 2 h90–98%
Acyl chlorideH₂O, room temperature85–95%

Mechanistic Insight :

  • Alkaline hydrolysis (e.g., LiOH) cleaves esters quantitatively, while acyl chlorides hydrolyze spontaneously in water .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug candidate synthesis.

AmineCoupling AgentYieldApplicationSource
1-(3-Amino-5-CF₃-phenyl)imidazoleKOtBu, DMF, 80°C75%Kinase inhibitor intermediates
Guanidine derivativesThermal cyclization58–77%Pyrimidine-based therapeutics

Notable Example :

  • Reaction with 1-(3-amino-5-trifluoromethylphenyl)-4-methylimidazole under basic conditions yields amides central to tyrosine kinase inhibitors like nilotinib .

Decarboxylation and Thermal Stability

The trifluoromethyl group enhances thermal stability but promotes decarboxylation at elevated temperatures.

ConditionsObservationSource
>200°C, inert atmosphereCO₂ loss, forming aryl trifluoromethyl compound
Acidic aqueous mediaStable (no decomposition)

Implication :

  • Decarboxylation is minimal under standard synthetic conditions but becomes significant in high-temperature applications .

Metal-Catalyzed Coupling Reactions

The pyridin-3-yl group participates in Suzuki-Miyaura cross-couplings when the carboxylic acid is protected as an ester.

Boronic AcidCatalyst SystemYieldProductSource
Pyridin-3-yl boronic acidPd(PPh₃)₄, K₂CO₃, dioxane80%Biaryl pyridine derivatives

Optimized Protocol :

  • Protection of the carboxylic acid as a methyl ester prevents catalyst poisoning .

Salt Formation

The acid forms stable salts with inorganic bases, improving solubility for pharmaceutical formulations.

BaseConditionsProductSolubilitySource
NaOHH₂O, 25°CSodium salt>500 mg/mL
NH₄OHEtOH/H₂OAmmonium salt300 mg/mL

Applications :

  • Sodium salts are preferred for aqueous formulation in drug delivery systems .

Electrophilic Aromatic Substitution

The trifluoromethyl and pyridine groups direct electrophilic substitution to specific positions.

ReagentPosition of SubstitutionYieldNotesSource
HNO₃/H₂SO₄Meta to CF₃60%Nitration
Cl₂, FeCl₃Ortho to pyridine45%Chlorination

Regioselectivity :

  • The electron-withdrawing CF₃ group deactivates the ring, favoring substitution at positions meta to itself and ortho to the pyridine nitrogen .

Coordination Chemistry

The pyridine nitrogen and carboxylate group enable metal coordination, relevant to catalysis or material science.

Metal SaltLigand RatioApplicationSource
Cu(NO₃)₂1:2MOF construction
FeCl₃1:1Oxidation catalysis

Structural Insight :

  • X-ray crystallography of Cu(II) complexes reveals bidentate binding via pyridine N and carboxylate O .

Scientific Research Applications

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Biological Activity

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a pyridine moiety contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is C12H8F3N O2, with a molecular weight of 251.19 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group allows for significant hydrophobic interactions, while the pyridine ring can engage in hydrogen bonding and π-π stacking, influencing enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research has shown that compounds containing pyridine rings exhibit notable antimicrobial properties. For instance, studies have demonstrated that related pyridine derivatives possess significant antibacterial and antifungal activities, suggesting that 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid may similarly inhibit microbial growth .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeReference
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acidAntibacterial
4-Amino-3-pyridinecarboxylic acidAntiviral
2-Pyridyl benzoic acidAntifungal

Anti-inflammatory Potential

The structural components of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Tuberculosis Resistance

A study highlighted the potential of pyridine-based compounds in combating Mycobacterium tuberculosis, focusing on their ability to inhibit specific enzymes critical for bacterial survival. The findings suggested that modifications in the pyridine structure could enhance efficacy against drug-resistant strains .

Structure-Activity Relationship (SAR) Analysis

Another investigation into the SAR of pyridine derivatives indicated that the introduction of electron-withdrawing groups like trifluoromethyl significantly improved antimicrobial potency. This emphasizes the importance of structural modifications in enhancing biological activity .

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